molecular formula C14H12N2O3S3 B1417445 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide CAS No. 303987-83-9

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide

Cat. No. B1417445
CAS RN: 303987-83-9
M. Wt: 352.5 g/mol
InChI Key: SAANTESRMVIJGI-UHFFFAOYSA-N
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Description

“4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide” is a chemical compound with the CAS Number: 303987-83-9. It has a molecular weight of 353.47 .


Molecular Structure Analysis

The IUPAC name of the compound is 1-methyl-4-oxo-N-phenyl-1,3,4,5-tetrahydro-5lambda3-thieno [3,2-c] [1,2]thiazine-3-carbothioamide 2,2-dioxide . The InChI Code is 1S/C14H13N2O3S3/c1-16-10-7-8-21-12 (10)11 (17)13 (22 (16,18)19)14 (20)15-9-5-3-2-4-6-9/h2-8,13,21H,1H3, (H,15,20) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.47 . It is stored at a temperature of 28 C .

Scientific Research Applications

Antimicrobial Activity

The thieno[3,2-c][1,2]thiazine scaffold is known for its antimicrobial properties. The presence of the 4-hydroxy-1-methyl-2,2-dioxo moiety could potentially enhance this activity, making it a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Antiviral Applications

Similar compounds have been screened as inhibitors for various viral polymerases, such as the HCV polymerase. The structural features of this compound, particularly the thieno[3,2-c][1,2]thiazine ring, could make it a potent inhibitor for viral replication processes .

Antidiabetic Potential

The structural similarity to benzothiadiazine dioxides, which have been studied for antidiabetic activity, suggests that this compound could also be explored for its utility in managing blood glucose levels. It could act on pathways related to insulin release or glucose uptake .

Anticancer Research

The thieno[3,2-c][1,2]thiazine core is structurally intriguing for the design of anticancer drugs. Its ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation could be harnessed to develop novel chemotherapeutic agents .

Neuropharmacological Applications

Given the compound’s potential activity on ion channels and receptors, there is a possibility for neuropharmacological applications. It could be studied for its effects on neurological disorders, possibly as an AMPA receptor modulator or KATP channel activator, which are relevant in conditions like epilepsy or ischemia .

Analgesic Properties

The thieno[3,2-c][1,2]thiazine moiety has been associated with analgesic properties. This compound could be part of research efforts aimed at discovering new pain management solutions, especially for chronic pain conditions .

Chemical Biology and Probe Development

Due to its unique chemical structure, this compound could serve as a molecular probe to study biological systems. It could help in understanding the interaction between small molecules and biological targets, which is crucial in the field of chemical biology .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-hydroxy-1-methyl-2,2-dioxo-N-phenylthieno[3,2-c]thiazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S3/c1-16-10-7-8-21-12(10)11(17)13(22(16,18)19)14(20)15-9-5-3-2-4-6-9/h2-8,17H,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAANTESRMVIJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(S1(=O)=O)C(=S)NC3=CC=CC=C3)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 2
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 3
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 4
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 5
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 6
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide

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